Decitabine Impurity 6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

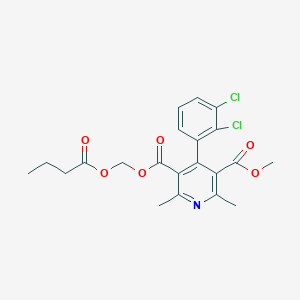

Decitabine Impurity 6 is a byproduct formed during the synthesis and degradation of decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine is known for its role as a hypomethylating agent, which inhibits DNA methyltransferase, leading to DNA hypomethylation and subsequent alterations in gene expression .

Wissenschaftliche Forschungsanwendungen

Decitabine Impurity 6 has several scientific research applications, including:

Biology: Research on this compound helps in understanding the biological effects of decitabine and its metabolites.

Wirkmechanismus

Target of Action

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . Its primary target is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and cellular differentiation .

Mode of Action

Decitabine integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . It’s also reported that decitabine can disrupt mitosis via DNMT1-DNA adducts .

Biochemical Pathways

Decitabine affects several biochemical pathways. It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .

Pharmacokinetics

The pharmacokinetics of decitabine is key to its therapeutic effect. The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .

Result of Action

The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in cellular behavior, including reduced proliferation and increased apoptosis . In the context of cancer treatment, decitabine can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation .

Action Environment

The action of decitabine can be influenced by various environmental factors. For instance, the efficacy of decitabine can be affected by the level of DNMT activity. Under low DNMT activity, only decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to decitabine are dramatically increased .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Decitabine Impurity 6 typically involves the hydrolytic degradation of decitabine. This process can occur under acidic conditions, leading to the opening of the triazine ring and subsequent formation of various impurities . The reaction conditions often include the use of aqueous solutions and controlled pH levels to facilitate the degradation process.

Industrial Production Methods: In industrial settings, the production of decitabine and its impurities, including this compound, involves lyophilization (freeze-drying) to stabilize the compound and minimize impurity formation . The bulk solution containing decitabine is prepared and then lyophilized in vials to ensure stability and reduce the amount of impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like ammonia or primary amines are often employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Vergleich Mit ähnlichen Verbindungen

Azacitidine: Another cytidine analog that functions as a hypomethylating agent.

5-Azacytidine: A compound similar to azacitidine, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

Uniqueness of Decitabine Impurity 6: this compound is unique due to its specific formation pathway and its role as a degradation product of decitabine. Its presence can indicate the stability and quality of decitabine formulations, making it an important compound for analytical and quality control purposes .

Eigenschaften

CAS-Nummer |

78185-66-7 |

|---|---|

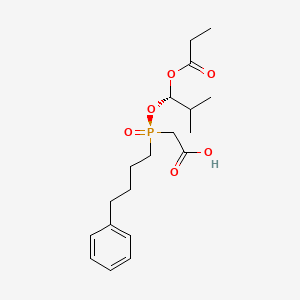

Molekularformel |

C22H24O6 |

Molekulargewicht |

384.43 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

![2-[3-(2-Cyanopropan-2-yl)-2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)phenyl]acetic acid](/img/structure/B601013.png)